2-Trifluoromethyl-pyrrolidine hydrochloride
Overview
Description
“2-Trifluoromethyl-pyrrolidine hydrochloride” is a chemical compound with the empirical formula C5H8F3N · HCl . It has a molecular weight of 175.58 . The compound is used in laboratory chemicals .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are structurally similar to 2-Trifluoromethyl-pyrrolidine, involves a one-step reaction . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringCl.FC(F)(F)C1CCCN1
. Chemical Reactions Analysis
The chloride in similar compounds can be transformed into 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis
The compound has a refractive index of n20/D 1.379, a boiling point of 104-106 °C, and a density of 1.210 g/mL at 25 °C .Scientific Research Applications
Catalytic Applications
2-Trifluoromethyl-pyrrolidine hydrochloride demonstrates significant potential in catalytic applications. For instance, it has been identified as an effective organocatalyst in asymmetric intramolecular aldol reactions. This catalytic role allows for the creation of bicyclo[4.3.0]nonane derivatives with high enantioselectivity, using a unique combination of aldehyde as a nucleophile and ketone as an electrophile (Hayashi et al., 2007).
Synthesis of Fluorinated Compounds
The compound is integral in the synthesis of various fluorinated derivatives, such as fluorohymenidin. This process involves the treatment of 2-acylpyrroles with Selectfluor under microwave conditions, highlighting the versatility of this compound in synthesizing novel fluorinated compounds (Troegel & Lindel, 2012).
Molecular Structure Studies
The molecular structures of enantiomerically-pure 2-silylpyrrolidinium salts, where this compound plays a role, have been explored. These studies provide insights into the design of new catalyst scaffolds, contributing to the broader understanding of molecular interactions and structure-function relationships in organic chemistry (Bauer & Strohmann, 2017).
Chemical Synthesis Enhancement
In the field of chemical synthesis, this compound is used to enhance various synthesis processes. For example, it has been employed in the asymmetric construction of trifluoromethylated pyrrolidines via Cu(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with 4,4,4-trifluorocrotonates, demonstrating its significance in the creation of complex organic compounds with high stereoselectivity (Li et al., 2011).
Organocatalysis
Further emphasizing its role in organocatalysis, this compound has been utilized in sulfonamide-based terminators of cationic cyclisations. This application has proven effective in the formation of pyrrolidines and polycyclicsystems, highlighting the compound's utility in complex organic reactions and the efficient formation of diverse molecular architectures (Haskins & Knight, 2002).
Medicinal Chemistry and Organic Synthesis
The compound plays a significant role in the synthesis of fluoropyrrolidines and (fluoroalkyl)pyrrolidines, which are important in medicinal chemistry and as organocatalysts. The synthesis of these compounds is achieved through fluorination of pyrrolidine derivatives or multistep synthesis from fluoroalkyl precursors, showcasing the versatility and importance of this compound in the development of pharmaceutical drugs (Pfund & Lequeux, 2017).
Development of Novel Compounds
Its use extends to the creation of novel compounds like hybrid (Te, N) and (N, Te, N) ligands with a pyrrolidine ring, which are utilized in forming complexes with metals like palladium(II) and mercury(II). This application demonstrates the compound's role in the development of new materials with potential applications in various industrial sectors (Singh et al., 2003).
Stereoselective Synthesis
The compound is instrumental in the stereoselective synthesis of trisubstituted 2-trifluoromethyl pyrrolidines, demonstrating its utility in creating complex molecules with specific stereochemistry, crucial in the development of pharmaceuticals and other biologically active compounds (Corbett et al., 2014).
Mechanism of Action
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets . The specific targets for this compound would need to be determined through further experimental studies.
Mode of Action
The trifluoromethyl group is known to exhibit numerous pharmacological activities . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The specific interactions of this compound with its targets would need to be elucidated through additional research.
Biochemical Pathways
Pyrrolidine derivatives are known to interact with various biochemical pathways
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
Future Directions
Pyrrolidine, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
Biochemical Analysis
Biochemical Properties
2-Trifluoromethyl-pyrrolidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with carbonic anhydrase isoenzymes, which are involved in the regulation of pH and ion balance in cells . The compound’s trifluoromethyl group enhances its binding affinity to these enzymes, leading to inhibition or activation depending on the specific isoenzyme. Additionally, this compound can modulate the activity of cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate the PI3K/Akt signaling pathway, promoting cell survival and proliferation . It also affects the expression of genes involved in apoptosis, cell cycle regulation, and metabolic processes. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it can inhibit the activity of carbonic anhydrase by binding to its active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . Additionally, this compound can modulate the activity of cytochrome P450 enzymes by interacting with their heme group, affecting the metabolism of various substrates . These interactions result in changes in gene expression, enzyme activity, and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell signaling pathways, gene expression, and metabolic processes. These changes can have significant implications for in vitro and in vivo studies, highlighting the importance of considering temporal effects when using this compound in research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage, oxidative stress, and apoptosis . These dosage-dependent effects highlight the importance of carefully determining the appropriate dosage for experimental studies to avoid adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions result in the formation of water-soluble metabolites that can be excreted from the body. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and lipid metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to various intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it affects mitochondrial function and energy metabolism . Additionally, the compound can be directed to the nucleus, influencing gene expression and DNA repair processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
2-(trifluoromethyl)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N.ClH/c6-5(7,8)4-2-1-3-9-4;/h4,9H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKBWWZKKFYLRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649105 | |
Record name | 2-(Trifluoromethyl)pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
868623-97-6 | |
Record name | 2-(Trifluoromethyl)pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (�±)-2-(Trifluoromethyl)pyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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